

Introduction: The Azepine Core in Modern Chemistry

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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydro-2H-azepine

CAS No.: 2214-81-5

Cat. No.: B1211801

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The **3,4,5,6-tetrahydro-2H-azepine** ring system, an unsaturated variant of the fully saturated azepane (hexamethylene imine), represents a crucial structural motif in organic chemistry. Its importance stems from its presence in numerous natural products and synthetic compounds exhibiting remarkable pharmacological activities, including balanol, a potent protein kinase C (PKC) inhibitor, and galanthamine, used in the treatment of Alzheimer's disease.^[1] The inherent reactivity of the endocyclic imine functionality, combined with the conformational flexibility of the seven-membered ring, makes it a versatile building block for constructing complex molecular architectures.

This guide will focus on the intrinsic chemical properties of this scaffold, exploring its synthesis, spectroscopic signature, and characteristic reactivity, providing the foundational knowledge required for its effective application in research and development.

Synthesis Strategies: From Industrial Precursors to Advanced Cyclizations

The synthesis of the tetrahydroazepine core can be approached from several angles, ranging from the modification of industrial feedstocks to sophisticated, stereoselective cyclization

reactions.

The Classical Approach via ϵ -Caprolactam

The most prevalent industrial precursor to the related saturated azepane ring is ϵ -caprolactam, the monomer for Nylon 6. The synthesis of ϵ -caprolactam is a cornerstone of industrial organic chemistry, most commonly achieved through the Beckmann rearrangement of cyclohexanone oxime.[2] While reduction of ϵ -caprolactam yields the fully saturated azepane, its lactam functionality serves as a versatile handle for derivatization into unsaturated systems.

For example, O-alkylation of ϵ -caprolactam produces 7-alkoxy-**3,4,5,6-tetrahydro-2H-azepines** (O-alkyl caprolactams), which are valuable reactive intermediates. A green synthesis protocol has been developed using dimethyl carbonate (DMC) as a benign methylating agent.[3]

Key Process Insights: The choice of DMC over traditional alkylating agents like dimethyl sulfate or methyl halides is driven by its significantly lower toxicity and the formation of innocuous byproducts (methanol and CO₂). The reaction proceeds via nucleophilic attack of the lactam oxygen onto the electrophilic methyl group of DMC.

Protocol: Green Synthesis of 7-Methoxy-**3,4,5,6-tetrahydro-2H-azepine**[3]

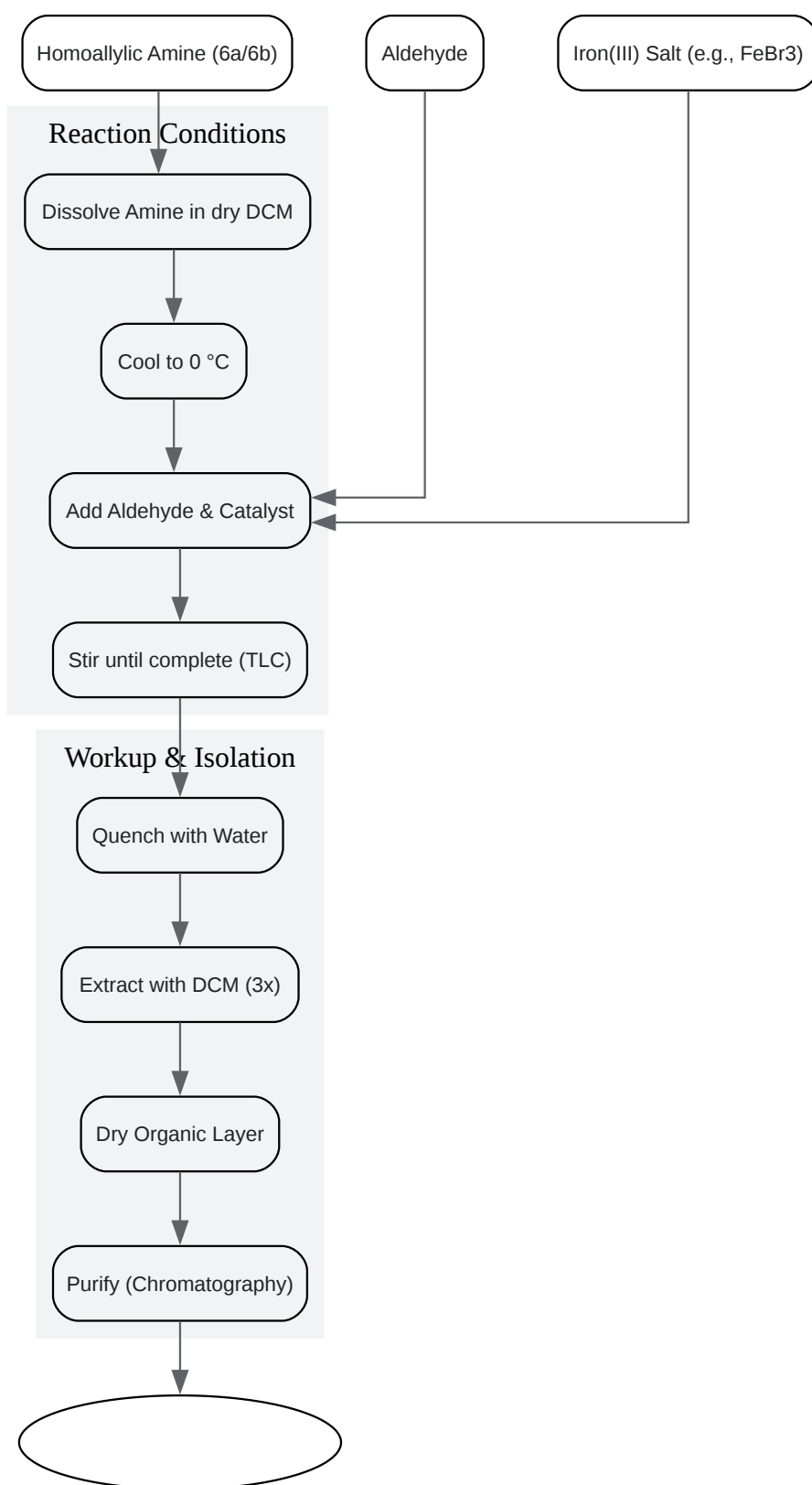
- **Reactor Setup:** A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.
- **Initial Charge:** ϵ -Caprolactam is added to the flask.
- **Reagent Addition:** Dimethyl carbonate is added dropwise over a period of 2 hours at a controlled temperature of 353 K (80°C). The optimal molar ratio of DMC to ϵ -caprolactam is 0.6.
- **Reaction:** The reaction mixture is stirred for an additional 1 hour post-addition to ensure complete conversion.
- **Workup & Purification:** The product is isolated and purified. Gas chromatography is used to confirm purity, which can exceed 98%, with yields around 81.2%.[3]

Advanced Synthesis: Iron-Catalyzed Silyl Aza-Prins Cyclization

For the construction of highly functionalized tetrahydroazepines, modern cyclization methods offer superior control and efficiency. A recently developed methodology utilizes an iron(III)-catalyzed silyl aza-Prins cyclization, which forms C-N, C-C, and endocyclic C=C bonds in a single, atom-economical step.^{[1][4]}

Causality Behind Experimental Design: This reaction is a powerful example of tandem catalysis. An iron(III) salt, a sustainable and inexpensive Lewis acid, first activates an aldehyde for condensation with a homoallylic amine. The resulting iminium ion is poised for intramolecular cyclization. The strategically placed silyl group facilitates the final elimination step (a Peterson-type elimination) to form the endocyclic double bond, a process favored by the formation of a strong Si-O bond.^{[1][4]} The choice of a non-coordinating solvent like dichloromethane (DCM) is critical to prevent sequestration of the Lewis acid catalyst.

Experimental Workflow: Silyl Aza-Prins Cyclization



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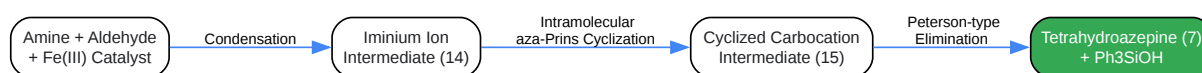
Caption: Workflow for Iron-Catalyzed Tetrahydroazepine Synthesis.

Protocol: General Procedure for Silyl Aza-Prins Cyclization[1][4]

- Preparation: To a solution of the homoallylic amine (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C.
- Reagent Addition: Add the corresponding aldehyde (1.2–1.5 equiv) followed by the iron(III) salt catalyst (e.g., FeBr₃ or FeCl₃, 0.1 equiv).
- Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by adding deionized water.
- Extraction: Separate the layers and extract the aqueous phase three times with DCM.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydroazepine derivative.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined pathway supported by DFT calculations.[1]



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Caption: Mechanism of the Silyl Aza-Prins Cyclization.[4]

- Condensation: The reaction initiates with a Lewis acid-catalyzed condensation between the amine and the aldehyde to form an iminium ion (14).[4]
- Cyclization: The pendant alkene acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion. This forms the seven-membered ring and generates a

carbocation (15), which is stabilized by the β -silyl effect.[4]

- Elimination: A subsequent Peterson-type elimination, driven by the formation of triphenylsilanol, introduces the endocyclic double bond to furnish the final tetrahydroazepine product (7).[4]

Physicochemical and Spectroscopic Properties

The properties of **3,4,5,6-tetrahydro-2H-azepine** and its derivatives are dictated by the interplay of the imine functionality and the cyclic structure.

Core Physicochemical Data

The following table summarizes key computed and experimental properties for the parent compound and a common derivative.

Property	3,4,5,6-Tetrahydro-2H-azepine	7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
CAS Number	2214-81-5[5]	2525-16-8[6][7]
Molecular Formula	C ₆ H ₁₁ N[5]	C ₇ H ₁₃ NO[6][7]
Molecular Weight	97.16 g/mol [5]	127.18 g/mol [6]
Boiling Point (T _{boil})	Not available	468.31 K[6]
LogP	1.63[5]	1.61[6]
Topological Polar Surface Area (TPSA)	12.36 Å ² [5]	21.59 Å ²

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

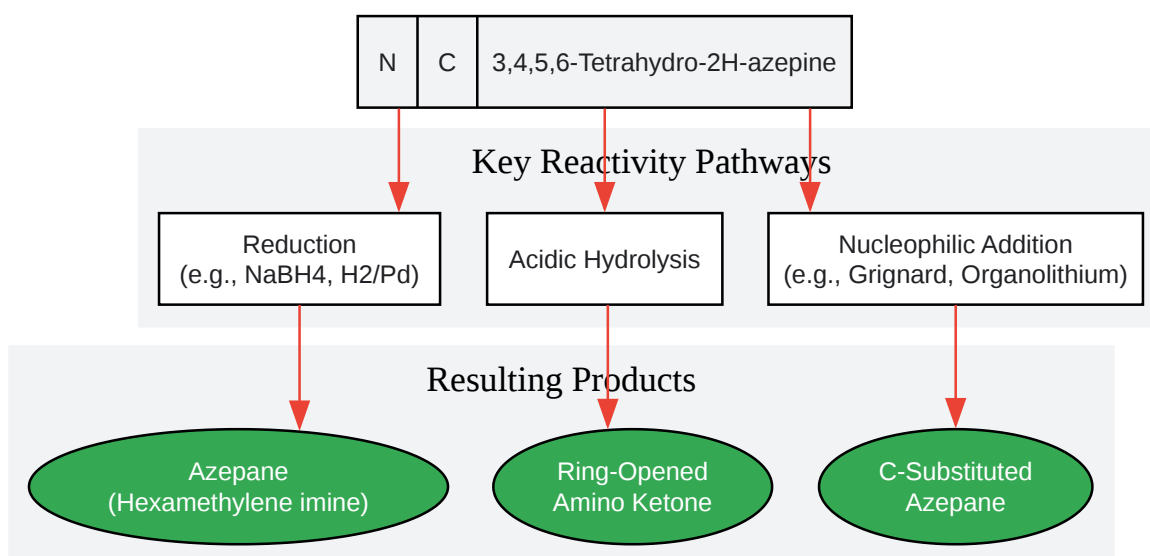
- ¹H NMR Spectroscopy: The proton NMR spectrum of a substituted tetrahydroazepine, such as 2-hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, shows characteristic signals for the vinylic protons of the endocyclic double bond as multiplets around δ 5.5-5.7 ppm. The allylic protons

appear further downfield, while the remaining methylene groups give rise to complex multiplets in the aliphatic region (δ 1.0-2.4 ppm).[4]

- ^{13}C NMR Spectroscopy: In the carbon spectrum, the sp^2 carbons of the $\text{C}=\text{N}-\text{R}$ system are typically found in the range of δ 127-139 ppm. The aliphatic sp^3 carbons of the ring resonate between δ 20-55 ppm.[4]
- Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key imine functionality. For O-methyl caprolactim, a strong absorption band corresponding to the $\text{C}=\text{N}$ stretching vibration is observed. The spectrum also displays characteristic C-H stretching vibrations just below 3000 cm^{-1} for the sp^3 hybridized carbons and potentially just above 3000 cm^{-1} if vinylic C-H bonds are present.[8]
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) is readily observed. For 7-methoxy-**3,4,5,6-tetrahydro-2H-azepine**, major fragments are observed at m/z values of 112, 56, 48, and 41, corresponding to characteristic fragmentation pathways of the cyclic imino ether.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of the tetrahydroazepine core is dominated by the endocyclic imine bond.



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Caption: General Reactivity of the Tetrahydroazepine Imine Bond.

- **Reduction:** The imine double bond is readily reduced to the corresponding secondary amine (azepane or hexamethylene imine). This transformation is commonly achieved using reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (H₂ over Pd, Pt, or Ni catalysts). This provides access to the fully saturated and often more stable azepane core.
- **Hydrolysis:** Being a Schiff base, the imine is susceptible to hydrolysis under acidic conditions, which cleaves the C=N bond to yield a ring-opened amino ketone. This reactivity must be considered when planning synthetic sequences or formulating final compounds.
- **Nucleophilic Addition:** The imine carbon is electrophilic and can be attacked by a wide range of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a powerful method for introducing substituents at the C2 position of the azepane ring system.
- **Cycloaddition Reactions:** The azepine ring can participate in various cycloaddition reactions, serving as a building block for more complex fused or tricyclic systems, which are of great interest in medicinal chemistry.^[9]

Applications in Drug Discovery and Beyond

The tetrahydroazepine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been reported to possess a wide array of pharmacological activities.^[10] The seven-membered ring provides an excellent template for creating three-dimensional diversity, allowing for precise interaction with biological targets.

- **Central Nervous System (CNS) Agents:** Many azepine-containing compounds exhibit activity as anticonvulsants, analgesics, and anxiolytics.^[10]
- **Antimicrobial and Antitumor Activity:** Fused heterocyclic azepine derivatives have shown promise as antimicrobial and antitumor agents.^[10]
- **Polymer Chemistry:** The precursor, ϵ -caprolactam, is the monomer for the large-scale production of Nylon 6, a major engineering thermoplastic.^[2]

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed. **3,4,5,6-Tetrahydro-2H-azepine** is classified as a hazardous substance.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water).[5]
- Storage: The compound should be stored in a cool, dry, well-ventilated area, sealed in a dry environment, typically at 2-8°C.[5]

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